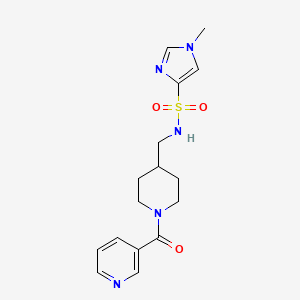

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-20-11-15(18-12-20)25(23,24)19-9-13-4-7-21(8-5-13)16(22)14-3-2-6-17-10-14/h2-3,6,10-13,19H,4-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRLVHNTMYYNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Core: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the imidazole-sulfonamide intermediate.

Nicotinoylation: The final step involves the nicotinoylation of the piperidine ring, typically achieved by reacting the piperidine derivative with nicotinoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and imidazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to target specific oncogenes involved in tumor growth.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies indicate that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neuropharmacological Effects

Given its structural similarity to known neurotransmitter modulators, this compound is being investigated for its potential effects on neurodegenerative diseases. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating strong antibacterial activity. Further investigations revealed that the compound disrupts bacterial membrane integrity.

Case Study 3: Neuroprotective Potential

Research published in Neuroscience Letters explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, potentially through antioxidant mechanisms.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide with structurally related imidazole-sulfonamide derivatives, emphasizing key differences in substituents, molecular properties, and synthesis outcomes.

Key Observations:

Structural Diversity: The nicotinoyl-piperidinylmethyl group in the target compound distinguishes it from analogs with pyrimidinyl (19b), cyanopyridinyl (19c), tetrahydroquinazolinyl , or thiophenyl substituents. These modifications influence lipophilicity, solubility, and target engagement.

Synthesis and Purity: Compounds synthesized via General Procedure E (e.g., 19b, 19c) exhibit variable purity (78–96%), suggesting differences in reaction efficiency or purification challenges depending on substituent complexity . The target compound’s synthesis likely follows similar protocols but may require optimization for the nicotinoyl group’s incorporation.

In contrast, BI98094’s lower molecular weight (315.41) may favor bioavailability . The tetrahydroquinazolinyl group in ’s compound introduces a bicyclic system, which could enhance rigidity and binding specificity compared to monocyclic analogs.

Analytical Characterization :

- All compounds in were rigorously characterized via NMR and HRMS, ensuring structural fidelity . BI98094 and others lacking detailed spectral data may require further validation for pharmacological applications .

Research Implications

While structural similarities among these compounds suggest shared mechanisms (e.g., enzyme inhibition), substituent variations significantly alter their pharmacological profiles. For instance:

- The nicotinoyl group may improve NAD(P)-binding enzyme interactions, whereas thiophenyl (BI98094) or cyanopyridinyl (19c) groups could modulate electron-withdrawing effects or π-π stacking .

- Tetrahydroquinazolinyl and oxolan-3-yl groups may influence solubility and blood-brain barrier penetration .

Further studies are needed to correlate these structural features with biological activity (e.g., IC50 values, selectivity) and ADMET properties.

Biological Activity

1-Methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes information from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a sulfonamide group, and a nicotinoylpiperidine moiety. The presence of these functional groups suggests potential interactions with biological targets, which are critical for its pharmacological effects.

Research indicates that compounds similar to 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : It has been noted that imidazole derivatives can act as potent inhibitors of protein farnesyltransferase (PFT), which plays a role in the post-translational modification of proteins involved in cell signaling and proliferation. For instance, a related compound showed significant inhibition (86% at 5 nM) against PfPFT, suggesting that similar activities may be expected from this compound .

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies have shown that imidazole derivatives can exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide and its analogs:

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Antimalarial Activity : A study demonstrated that imidazole-based compounds exhibited significant antimalarial effects by inhibiting PFT, which is crucial for the survival of the malaria parasite. The compound's efficacy was assessed in vitro against different strains, showing promising results .

- Cancer Treatment : Another investigation focused on the antiproliferative effects of imidazole derivatives on glioma cells. The results indicated that these compounds could induce cell death through multiple pathways, including apoptosis and necroptosis, while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation and nucleophilic substitution. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during sulfonyl chloride activation) .

- Solvent selection (e.g., dichloromethane or THF for imidazole-sulfonamide coupling) .

- Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) to isolate intermediates .

- Data Example : A typical yield of 65–75% is achievable for the final step when using excess nicotinoylpiperidine derivatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Key signals include the methyl group at δ ~3.2 ppm (imidazole-CH₃) and aromatic protons at δ ~8.5 ppm (nicotinoyl ring) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 435.1624) .

- HPLC purity analysis : Achieve >98% purity using C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across assays?

- Methodological Answer :

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Buffer optimization : Test pH and ionic strength variations, as sulfonamides may exhibit pH-dependent solubility .

- Control experiments : Include known inhibitors (e.g., FABP4 inhibitors for metabolic activity studies) to confirm target specificity .

- Example : A 20% discrepancy in IC₅₀ values between enzymatic and cellular assays was resolved by adjusting DMSO concentration (<0.1% v/v) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict interactions with targets like FABP4 (PDB: 4CCQ). Focus on sulfonamide’s hydrogen bonding with Arg126 .

- MD simulations : Assess stability of the piperidine-nicotinoyl moiety in solvent (e.g., 100 ns simulations in GROMACS) .

- QSAR analysis : Correlate logP values (2.5–3.5) with membrane permeability data to prioritize derivatives .

Q. What experimental approaches are recommended for identifying off-target interactions?

- Methodological Answer :

- Proteome-wide profiling : Use thermal shift assays (TSA) to detect protein stabilization in cell lysates .

- Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to rule out unintended inhibition .

- Metabolomics : LC-MS/MS-based analysis to track downstream metabolite changes in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.